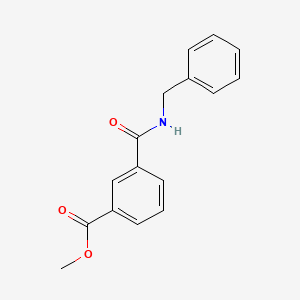

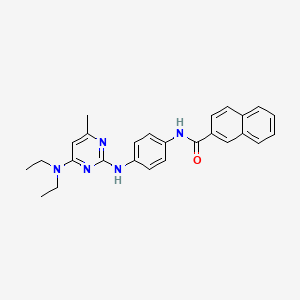

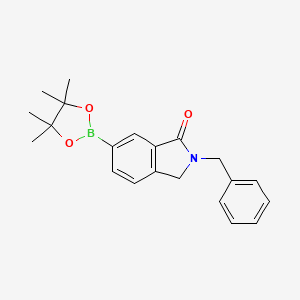

![molecular formula C12H20N2O2 B2856727 1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone CAS No. 825608-34-2](/img/structure/B2856727.png)

1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

X-ray Structures and Computational Studies

This study involves the characterization of several cathinones, a class of compounds related to the one , through FTIR, UV–Vis, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction. The geometries of the compounds were optimized using density functional theory (DFT), demonstrating the utility of computational methods in understanding the structural properties of these molecules (Nycz et al., 2011).

Synthesis and Chemical Characterization

Another research focus is the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives, showing the versatility of ethanone derivatives in producing a wide range of heterocyclic compounds. These compounds have potential applications in various fields, including materials science and pharmaceuticals (Mabkhot et al., 2011).

Magnesium and Zinc Complexes

Research on N,O-bidentate pyridyl functionalized alkoxy ligands, including their synthesis and application in the immortal ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and l-lactide (l-LA), demonstrates the relevance of such compounds in polymer science. This study highlights the potential of magnesium and zinc complexes in catalyzing polymerization processes, with implications for sustainable material production (Wang et al., 2012).

Antimicrobial Activity of Novel Derivatives

The development of novel 3,4-disubstituted pyrazole derivatives from substituted aryl ethanone showcases the antimicrobial potential of such compounds. This research underscores the importance of chemical synthesis in generating new molecules with potential therapeutic applications (Akula et al., 2019).

Corrosion Inhibition

A study on the synthesis, structural characterization, and theoretical studies of a new pyrrole derivative for corrosion inhibition demonstrates the application of these compounds in protecting metal surfaces. This research is significant for industries concerned with the longevity and durability of metal components (Louroubi et al., 2019).

Mechanism of Action

Mode of Action

It is known to be a nitric oxide (no)-releasing agent . Nitric oxide has been known to have broad-spectrum antimicrobial and antiviral activity, likely due to the S-nitrosylation of proteins and cytotoxicity to viral replication from reactive oxygen species .

Biochemical Pathways

The biochemical pathways affected by this compound are not fully elucidated. The release of nitric oxide suggests that it may interact with pathways involving nitric oxide signaling and reactive oxygen species. More research is needed to fully understand the downstream effects of these interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. Further pharmacokinetic studies are needed to understand how these properties influence the compound’s therapeutic potential .

Result of Action

The molecular and cellular effects of this compound’s action are not fully understood. Given its role as a nitric oxide-releasing agent, it may induce broad-spectrum antimicrobial and antiviral effects. The specific cellular responses and molecular mechanisms underlying these effects require further investigation .

properties

IUPAC Name |

1-[1-[2-hydroxy-3-(methylamino)propyl]-2,4-dimethylpyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-8-6-14(7-11(16)5-13-4)9(2)12(8)10(3)15/h6,11,13,16H,5,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGSLTJKGBDFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=C1C(=O)C)C)CC(CNC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

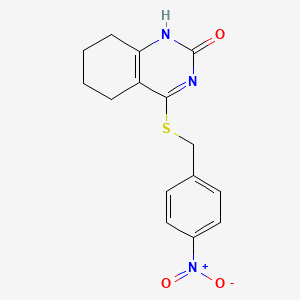

![2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2856653.png)

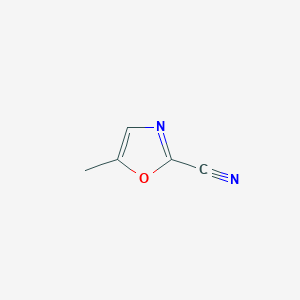

![N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2856659.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide](/img/structure/B2856660.png)

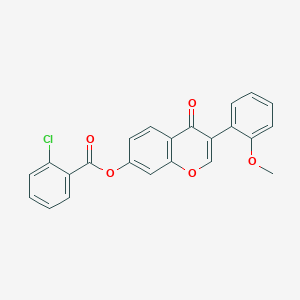

![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2856665.png)